molecular formula C15H14N2O4S B2828612 N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide CAS No. 896343-00-3

N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide

Cat. No. B2828612
CAS RN: 896343-00-3
M. Wt: 318.35
InChI Key: IXXNTHZNODBDMD-UHFFFAOYSA-N
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Description

“N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide” is a chemical compound with the linear formula C14H12N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Corrosion Inhibition Studies

One application of N-phenyl-benzamide derivatives, which are structurally related to N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide, is in corrosion inhibition. A study showed that substituents like methoxy and nitro groups significantly impact the inhibition efficiency of these compounds on the acidic corrosion of mild steel. The research found that methoxy substituents enhance inhibition efficiency, whereas nitro substituents decrease it. The compounds displayed high efficiencies, acted as interface corrosion inhibitors, and were found to adsorb strongly at metal/electrolyte interfaces (Mishra et al., 2018).

Molecular Structural Analysis and Antioxidant Activity

Another research focused on the molecular structure and antioxidant properties of a compound structurally similar to N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide. The study used X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure and properties. The compound exhibited significant antioxidant properties, as determined by the DPPH free radical scavenging test (Demir et al., 2015).

Synthesis and Chemical Properties

In the realm of chemical synthesis, compounds like N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide have been studied for their synthetic pathways and properties. For instance, research on the synthesis of carbazomycin B involved intermediates with structural similarities, exploring the transformation processes and reaction conditions required for synthesis (Crich & Rumthao, 2004).

Antimicrobial Properties

Compounds related to N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide have also been examined for their antimicrobial properties. A study on acylthiourea derivatives, which share structural similarities, demonstrated activity against various bacterial and fungal strains, indicating potential applications in antimicrobial treatments (Limban et al., 2011).

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-14-9-11(17(19)20)6-7-13(14)16-15(18)10-4-3-5-12(8-10)22-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXNTHZNODBDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide

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